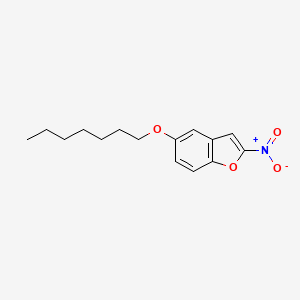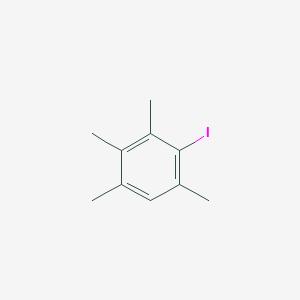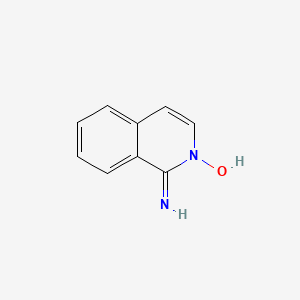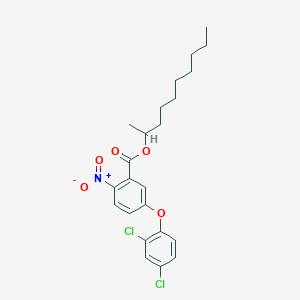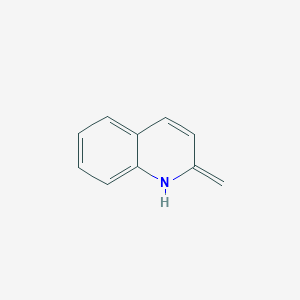
2-Methylidene-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylidene-1,2-dihydroquinoline is a heterocyclic organic compound that belongs to the class of dihydroquinolines These compounds are characterized by a quinoline core structure with a double bond at the 2-position The presence of the methylidene group at the 2-position distinguishes it from other dihydroquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidene-1,2-dihydroquinoline can be achieved through various methods. One common approach involves the reaction of aniline with acetophenone in the presence of a catalyst such as zeolite. The reaction typically occurs in toluene under reflux conditions, leading to the formation of the desired product with high conversion rates . Another method involves the use of silylating agents and ketones in the presence of a catalyst, which can be performed in a one-step or two-step synthesis .
Industrial Production Methods: Industrial production of this compound often employs the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in an acidic medium. This method is advantageous due to its simplicity and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylidene-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted quinolines .
Applications De Recherche Scientifique
2-Methylidene-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methylidene-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, as a glucocorticoid receptor antagonist, it binds to the glucocorticoid receptor, preventing the receptor from activating its target genes. This interaction modulates essential physiological processes such as immune responses, energy metabolism, and cell growth .
Comparaison Avec Des Composés Similaires
1,2-Dihydroquinoline: Lacks the methylidene group at the 2-position.
2,4-Diphenyl-2-methyl-1,2-dihydroquinoline: Contains additional phenyl groups at the 2 and 4 positions.
2-Phenyl-1,2-dihydroquinoline: Contains a phenyl group at the 2-position.
Uniqueness: 2-Methylidene-1,2-dihydroquinoline is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and biological activity compared to other dihydroquinolines .
Propriétés
Numéro CAS |
57114-75-7 |
|---|---|
Formule moléculaire |
C10H9N |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
2-methylidene-1H-quinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7,11H,1H2 |
Clé InChI |
XBTOQLNLAASWDJ-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=CC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


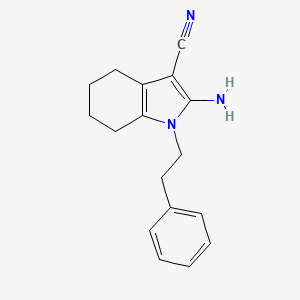
![5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-](/img/structure/B14631140.png)

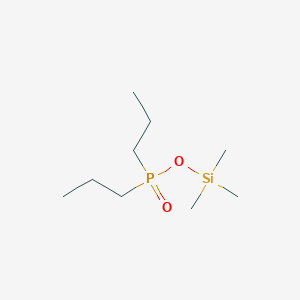

![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
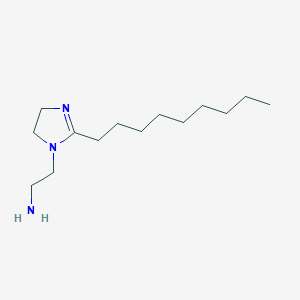
![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
